2-Bromo-1,3-dichloro-5-fluorobenzene

Vue d'ensemble

Description

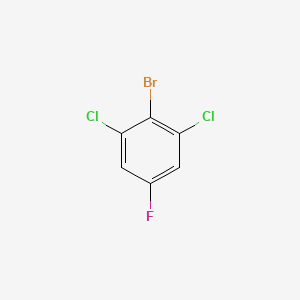

2-Bromo-1,3-dichloro-5-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene typically involves a multi-step process. One common method includes the following steps:

Diazotization and Reduction: 6-Bromo-2,4-dichloro-3-fluoro-aniline is diazotized and then reduced to form the target compound.

Bromination: 2,4-Dichloro-3-fluoro-aniline is brominated to obtain 6-bromo-2,4-dichloro-3-fluoro-aniline.

Reduction: 1,3-Dichloro-2-fluoro-4-nitro-benzene is reduced to form 2,4-dichloro-3-fluoro-aniline.

Industrial Production Methods: In industrial settings, the preparation of this compound involves continuous processes to enhance yield and safety. For example, tubular diazotization reaction technology is used to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid at elevated temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1,3-dichloro-5-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can be used in metal-catalyzed coupling reactions, such as the Stille reaction, to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions, often in the presence of ligands and bases.

Major Products:

Applications De Recherche Scientifique

2-Bromo-1,3-dichloro-5-fluorobenzene is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic compounds and ligands.

Biology: It is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of potential therapeutic agents.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-1,3-dichloro-5-fluorobenzene depends on its application. In chemical reactions, it acts as a halogenated benzene derivative, participating in substitution and coupling reactions. The presence of multiple halogen atoms makes it a versatile intermediate for further functionalization .

Comparaison Avec Des Composés Similaires

- 5-Bromo-1,3-dichloro-2-fluorobenzene

- 1-Bromo-3,5-dichloro-4-fluorobenzene

- 3,5-Dichloro-4-fluorobromobenzene

Uniqueness: 2-Bromo-1,3-dichloro-5-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and fluorine atoms on the benzene ring allows for selective reactions and the formation of diverse products .

Activité Biologique

2-Bromo-1,3-dichloro-5-fluorobenzene (CAS Number: 263333-82-0) is an organohalogen compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₂BrCl₂F

- Molecular Weight : 243.89 g/mol

- Density : 1.8 g/cm³

- Boiling Point : 234 °C

- LogP : 3.12 (indicating moderate lipophilicity)

These properties suggest that the compound can interact with biological membranes, potentially influencing its bioactivity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various biological systems, including its potential as an inhibitor of cytochrome P450 enzymes and its interactions with cellular pathways.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism and the biotransformation of xenobiotics. The inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug-drug interactions.

| Enzyme | Inhibition Effect | IC50 Value |

|---|---|---|

| CYP1A2 | Yes | Not specified |

| CYP2C9 | Yes | Not specified |

| CYP2C19 | No | Not applicable |

| CYP3A4 | No | Not applicable |

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic Attack : The presence of halogen atoms makes the compound electrophilic, allowing it to react with nucleophiles in biological systems.

- Cell Membrane Interaction : Its lipophilicity facilitates membrane penetration, potentially disrupting cellular homeostasis.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

-

Toxicological Assessment :

A study highlighted the toxicological profile of related compounds in the same class, suggesting that halogenated benzenes can induce oxidative stress and apoptosis in mammalian cells. Although specific data on this compound was limited, the trends observed in similar compounds warrant caution regarding its safety profile. -

Environmental Impact :

Research has shown that halogenated compounds can accumulate in the environment and affect aquatic life. The persistence and bioaccumulation potential of this compound necessitate further investigation into its environmental toxicity. -

Pharmacological Studies :

Investigations into the pharmacological effects revealed potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents targeting metabolic pathways influenced by CYP enzymes.

Propriétés

IUPAC Name |

2-bromo-1,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXAPJFZNJFFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611326 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263333-82-0 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263333820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-dichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B738PS7GSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.